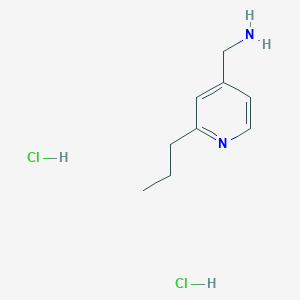

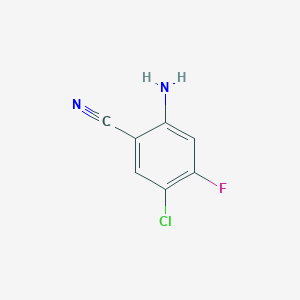

![molecular formula C27H28N4O3 B2704395 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide CAS No. 1031953-46-4](/img/structure/B2704395.png)

4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide

カタログ番号:

B2704395

CAS番号:

1031953-46-4

分子量:

456.546

InChIキー:

UGWAIRYREUNQJR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent for the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives . The cyanoacetamide derivatives were subjected to cyclization to produce N-substituted 2-pyridone derivatives under conventional heating and by an ultrasonic method . Ultrasonication assisted the coupling step and afforded the products with higher yields and purities compared to the traditional method .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy, NMR (1H and 13C), elemental analysis, and LC−MS were used to determine the structures of all compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyanoacylation, cyclization, and amide bond formation . Ultrasonication was found to be an effective method for these reactions, offering advantages over the conventional heating method in terms of reaction rate and time .科学的研究の応用

Synthesis and Characterization

- This compound is involved in the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines (Albert & Trotter, 1979).

- It also plays a role in the synthesis of 1,3,4-oxadiazoles and pyridopyridazines (Elnagdi et al., 1988).

Chemical Properties and Reactions

- The compound's reactivity has been explored in various chemical reactions. For example, it can participate in water-mediated synthesis, which has been studied along with its computational chemistry methods (Jayarajan et al., 2019).

- Its role in the formation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines has been investigated, revealing insights into its chemical behavior and potential applications (Quiroga et al., 1999).

Potential Therapeutic Applications

- It has been studied for its potential in developing histone deacetylase inhibitors, which are significant in cancer treatment. An example includes the compound MGCD0103, showing promise as an anticancer drug (Zhou et al., 2008).

- The compound has also been involved in synthesizing new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, which exhibit antimicrobial activities (Gouda et al., 2010).

特性

IUPAC Name |

4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]-N-[(4-propan-2-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-17(2)21-7-5-20(6-8-21)15-29-26(33)22-9-11-23(12-10-22)30-25(32)16-31-19(4)13-18(3)24(14-28)27(31)34/h5-13,17H,15-16H2,1-4H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWAIRYREUNQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(C)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihyd...

Cat. No.: B2704313

CAS No.: 896354-76-0

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl...

Cat. No.: B2704314

CAS No.: 303147-17-3

N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6...

Cat. No.: B2704316

CAS No.: 852152-91-1

(2-Propylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2704317

CAS No.: 1909326-87-9

顧客に最も人気

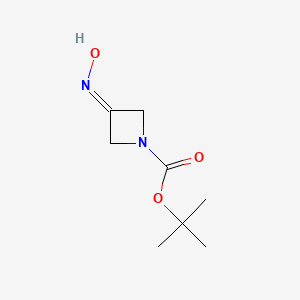

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Cat. No.: B2704323

CAS No.: 1378674-88-4; 935668-45-4

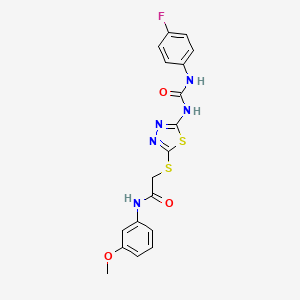

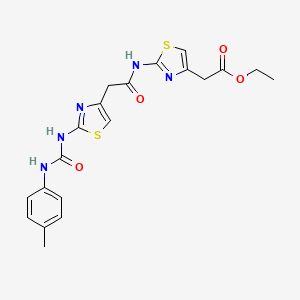

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2704314.png)

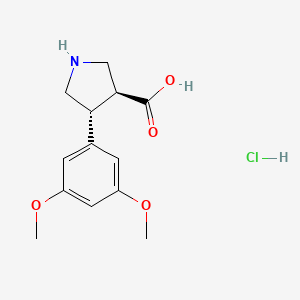

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2704316.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2704321.png)

![N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704326.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2704334.png)

![4-methyl-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2704335.png)